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‘ Compound of Interest

Compound Name: 2-Fluoro-3-methoxybenzyl bromide

Cat. No.: B1331587

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for 2-
to support research and development activities in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

2-Fluoro-3-methoxybenzyl bromide is a substituted aromatic compound. The core of its structure is a benzene ring, substituted with a fluorine atorr
bromomethyl group at the 1-position.

Table 1: Molecular Identifiers for 2-Fluoro-3-methoxybenzyl bromide

Identifier Value

CAS Number 447463-56-1[1]

Molecular Formula CsHsBrFO

Molecular Weight 219.05 g/mol [2]

Canonical SMILES COC1=C(F)C=CC=C1CBr

InChl INChl=1S/C8H8BrFO/c1-11-8-5-3-2-4-6(9)7(8)10/h2

digraph "2 Fluoro 3 methoxybenzyl bromide" {

graph [fontname="Arial", label="2-Fluoro-3-methoxybenzyl bromide", labelloc=t, fontsize=16, size="6,6", ratio
node [fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12];

// Nodes for the benzene ring
Cl [label="C"];
C2 [label="C"1;
C3 [label="C"1;
C4 [label="C"];
C5 [label="C"];
C6 [label="C"1;

// Nodes for the substituents
Br [label="Br"];

F [label="F"];

0 [label="0"];

CH3 [label="CH3"];

CH2 [label="CH2"];
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// Edges for the benzene ring
Cl -- C2 [style=solid];

C2 -- C3 [style=bold];

C3 -- C4 [style=solid];

C4 -- C5 [style=bold];

C5 -- C6 [style=solid];

C6 -- C1 [style=boldl];

// Edges for the substituents
Cl1 -- CH2 [style=solid];

CH2 -- Br [style=solid];

C2 -- F [style=solid];

C3 -- 0 [style=solidl];

0 -- CH3 [style=solid];

// Positioning the nodes
Cl [pos="0,1!"1;

C2 [pos="-0.87,0.5!"1;
C3 [pos="-0.87,-0.5!"1;
C4 [pos="0,-1!"1;

C5 [pos="0.87,-0.5!"1;
C6 [pos="0.87,0.5!"];
CH2 [pos="0,2!"1;

Br [pos="0,3!"1;

F [pos="-1.74,1!"1;

0 [pos="-1.74,-11"];

CH3 [pos="-2.61,-0.5!"];
}

Molecular Structure of 2-Fluoro-3-methoxybenzyl bromide

Physicochemical Properties

The known physicochemical properties of 2-Fluoro-3-methoxybenzyl bromide are summarized in the table below. This data is essential for handlin

Table 2: Physicochemical Properties of 2-Fluoro-3-methoxybenzyl bromide

Property Value

Molecular Weight 219.05 g/mol [2]

Appearance Not specified in search results

Boiling Point 247.5°C

Density 1.488 g/cm3

Solubility Expected to be soluble in common organic solvents.

Spectroscopic Data
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While specific spectra for 2-Fluoro-3-methoxybenzyl bromide were not found in the performed searches, a commercial supplier indicates the availe
structure, the expected chemical shifts are outlined below. These predictions are based on standard chemical shift ranges for similar functional group

Table 3: Predicted *H and 3C NMR Chemical Shifts

Atom Type Predicted *H Chemical Shift (ppm) Predicted 13C
Aromatic CH 6.8-7.4 110 - 140
-CHzBr ~4.5 30-35
-OCHs ~3.9 55-60
Aromatic C-F - 150 - 165 (d,
Aromatic C-O - 145 - 155
Aromatic C-CH2Br - 130 - 140

Synthesis of 2-Fluoro-3-methoxybenzyl bromide

A definitive, detailed experimental protocol for the synthesis of 2-Fluoro-3-methoxybenzyl bromide was not explicitly found in the literature searche:
synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative. In this case, the starting material would be 2-fluoro-3-
bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solve

Proposed Experimental Protocol: Benzylic Bromination of 2-fluoro-3-methoxytoluene

Materials:

o 2-fluoro-3-methoxytoluene

« N-Bromosuccinimide (NBS)

» Azobisisobutyronitrile (AIBN)

« Acetonitrile (CHsCN)

« Saturated aqueous sodium bicarbonate solution

* Brine

* Anhydrous magnesium sulfate

e Hexane

o Ethyl acetate

Procedure:

« In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methoxytoluene (1.0 equivalent) in acetonitrile.
« Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.

* Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain reflux for 4-6 hours. The reaction should be monitored by Thi
Spectrometry (GC-MS) to track the consumption of the starting material.

» After the reaction is complete, cool the mixture to room temperature.

« Filter the reaction mixture to remove the succinimide byproduct.
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« Concentrate the filtrate under reduced pressure to remove the acetonitrile.
« Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
« Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-3-methoxybe

« Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure product.

Reaction Setup Reaction Workup
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Click to download full resolution via product page
Experimental Workflow for the Synthesis of 2-Fluoro-3-methoxybenzyl bromide

Safety and Handling

Benzyl bromides are generally lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a
be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for this or similar compounds.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-3-methoxybenzyl bromide]. BenchChem, [2025]. [Online PDF]. Availe
fluoro-3-methoxybenzyl-bromide-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
warranties, express or implied, regarding the fithess of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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